3-(4-Methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one
Overview
Description
3-(4-Methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C16H15NO2S and its molecular weight is 285.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 42.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
A structurally similar compound, (e)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (mmpp), has been reported to target the signal transducer and activator of transcription 3 (stat3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
Mmpp, a similar compound, has been shown to inhibit stat3 activation . This inhibition can lead to a decrease in pro-inflammatory responses, suggesting a potential anti-inflammatory and anti-arthritic activity .
Biochemical Pathways
The inhibition of stat3 by mmpp can affect downstream signaling in murine macrophages and human synoviocytes . This could potentially impact various biochemical pathways related to inflammation and arthritis .
Result of Action
The inhibition of stat3 by mmpp has been associated with a decrease in pro-inflammatory responses, suggesting potential anti-inflammatory and anti-arthritic effects .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-19-14-9-7-13(8-10-14)17-15(18)11-20-16(17)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNWGJXFJDMLIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383840 | |
Record name | 4-Thiazolidinone, 3-(4-methoxyphenyl)-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671842 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
105774-63-8 | |
Record name | 4-Thiazolidinone, 3-(4-methoxyphenyl)-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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